![molecular formula C8H7F3N2O B3163954 4-Amino-3-(trifluoromethyl)benzamide CAS No. 887351-15-7](/img/structure/B3163954.png)
4-Amino-3-(trifluoromethyl)benzamide
Overview
Description
“4-Amino-3-(trifluoromethyl)benzamide” is a chemical compound with the molecular weight of 294.28 . It is a white to brown solid and is used as a laboratory chemical .
Molecular Structure Analysis
The InChI code for this compound is1S/C15H13F3N2O/c1-9-7-10 (5-6-13 (9)19)14 (21)20-12-4-2-3-11 (8-12)15 (16,17)18/h2-8H,19H2,1H3, (H,20,21)
. This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
This compound is a white to brown solid . It has a melting point range of 212 - 215 °C .Scientific Research Applications
Synthesis and Characterization of Semifluorinated Polymers
4-Amino-3-(trifluoromethyl)benzamide derivatives have been utilized in the synthesis of organo-soluble new polyamides. These polyamides, characterized by their solubility in organic solvents, demonstrate notable thermal stability and mechanical properties. For instance, they are clear, flexible, and exhibit tensile strengths of up to 88 MPa. Moreover, their amorphous nature has been confirmed through X-ray diffraction measurements, highlighting their distinctive structural characteristics (Bera, Dasgupta, Chatterjee, Maji, & Banerjee, 2012).
Electrochemical Oxidation and Antioxidant Potential
Derivatives of this compound have shown potential as powerful antioxidants due to their capacity to act as radical scavengers. Studies focusing on the electrochemical oxidation mechanisms of these compounds are pivotal in understanding their antioxidant activities. The oxidation process, particularly of amino-substituted benzamides, is complex and pH-dependent, involving the transfer of electrons and protons. The outcomes of this process significantly impact the antioxidant activity, showcasing the potential of these derivatives in medicinal applications (Jovanović, Miličević, Jadreško, & Hranjec, 2020).
Applications in Material Science and Nanotechnology
Certain derivatives of this compound have been found to exhibit unique luminescent properties and form nano-aggregates with enhanced emission in different solvents. These compounds have also shown mechanochromic properties and respond to multiple stimuli, making them suitable for applications in material science and nanotechnology. The understanding of their aggregation-enhanced emission behavior and mechanochromic properties could pave the way for new innovations in smart materials and sensing technologies (Srivastava, Singh, Kumari, Yadav, Gulino, Speghini, Nagarajan, & Mishra, 2017).
Potential in Polymer Science
The synthesis of well-defined poly(p-benzamide) with a low polydispersity index and block copolymers containing this aramide has been achieved. This advancement in polymer science could lead to the development of new materials with precise molecular weights and desirable properties. The ability to control the molecular weight and polydispersity of polymers opens up new possibilities in the field of materials science, especially in the creation of polymers with specific, tailored properties (Yokozawa, Ogawa, Sekino, Sugi, & Yokoyama, 2002).
Safety and Hazards
properties
IUPAC Name |
4-amino-3-(trifluoromethyl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O/c9-8(10,11)5-3-4(7(13)14)1-2-6(5)12/h1-3H,12H2,(H2,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUWDOVJGNGNMKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)N)C(F)(F)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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